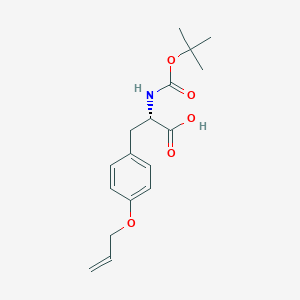

Boc-O-allyl-L-tyrosine

Overview

Description

Boc-O-allyl-L-tyrosine, also known as Boc-Tyr(Allyl)-OH, is a compound with the empirical formula C17H23NO5 . It appears as a white to off-white powder . It is a derivative of L-Tyrosine, an amino acid, with a tert-butoxycarbonyl (Boc) protecting group and an allyl group attached to the phenolic hydroxyl group .

Synthesis Analysis

The synthesis of Boc-O-allyl-L-tyrosine involves the use of Boc-Tyr-OH, which is treated with sodium hydride (NaH) in dimethylformamide, and then with 3-bromocyclohexene . This results in the formation of N-Boc-O-(cyclohex-2-enyl)-L-tyrosine [Boc-Tyr(Che)-OH] in a yield of 70%. Further hydrogenation of Boc-Tyr(Che)-OH over PtO2 affords Boc-Tyr(Chx)-OH in almost quantitative yield .Molecular Structure Analysis

The molecular structure of Boc-O-allyl-L-tyrosine is characterized by the presence of an allyl group attached to the phenolic hydroxyl group of tyrosine, and a Boc group attached to the amino group . The SMILES string for this compound isCC(C)(C)OC(=O)NC@@Hcc1)C(O)=O . Chemical Reactions Analysis

Due to the gem-dimethyl substituent effect, Boc-O-allyl-L-tyrosine is found to be resistant to Claisen rearrangement in water .Physical And Chemical Properties Analysis

Boc-O-allyl-L-tyrosine is a white to off-white powder . It has a molecular weight of 321.37 . It is stable under normal conditions and should be stored at a temperature of 2-8°C .Scientific Research Applications

Peptide Synthesis

Boc-O-allyl-L-tyrosine is often used in peptide synthesis . The tert-butyloxycarbonyl (Boc) group serves as the N α-amino protecting group, which can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Prodrug Development

Tyrosine alkyl esters, including Boc-O-allyl-L-tyrosine, can be used as prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce a drug. For example, tyrosine alkyl esters have been used as prodrugs for L-tyrosine .

Antinociceptive Applications

Some L-tyrosine derivatives, including potentially Boc-O-allyl-L-tyrosine, have been proposed for use as antinociceptives . Antinociceptives are substances that reduce the sensitivity to painful stimuli.

Treatment of Parkinson’s Disease

Certain L-tyrosine derivatives have been proposed for the treatment of Parkinson’s disease . While it’s not clear if Boc-O-allyl-L-tyrosine specifically has been used in this context, it’s possible that it could be investigated for such applications given its structural similarity to L-tyrosine.

Resistance to Claisen Rearrangement

Due to the gem-dimethyl substituent effect, Boc-O-allyl-L-tyrosine is found to be resistant to Claisen rearrangement in water . This property could be useful in certain chemical reactions or syntheses.

Tyrosine Bioconjugation

Boc-O-allyl-L-tyrosine could potentially be used in tyrosine bioconjugation . Bioconjugation involves the covalent bonding of two biomolecules, and tyrosine residues are often targeted in these reactions.

Mechanism of Action

Target of Action

Boc-O-allyl-L-tyrosine, also known as Boc-L-Tyr(All)-OH, is a derivative of L-Tyrosine, an amino acid

Mode of Action

It’s known that the compound has a tert-butoxycarbonyl (boc) protecting group and an allyl group attached to the phenolic hydroxyl group . These groups could potentially influence its interaction with its targets.

Pharmacokinetics

It’s known that the compound is a white crystalline powder with a molecular weight of 32140 . Its storage temperature is 2-8°C , which might influence its stability and hence bioavailability.

Result of Action

It’s known that due to the gem-dimethyl substituent effect, boc-o-allyl-l-tyrosine is found to be resistant to claisen rearrangement in water . This property could potentially influence its chemical reactivity and interactions with its targets.

Action Environment

It’s known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could potentially influence its stability and efficacy.

Safety and Hazards

properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRRNENSHUFZBH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-O-allyl-L-tyrosine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

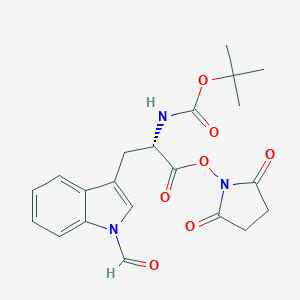

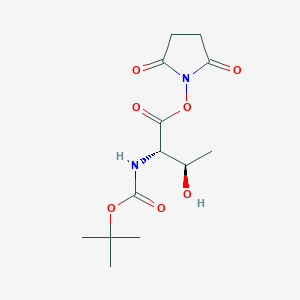

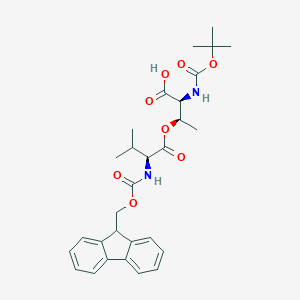

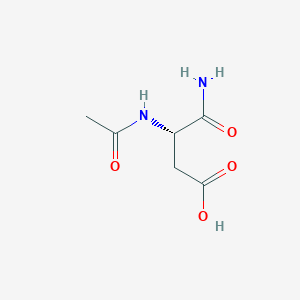

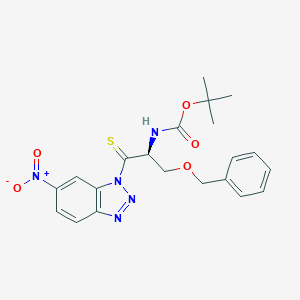

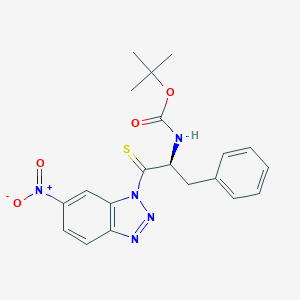

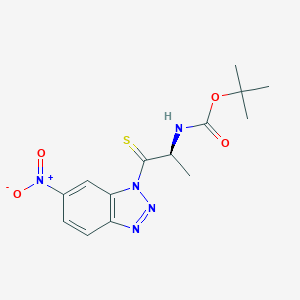

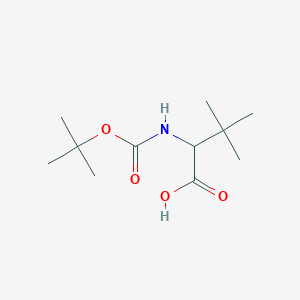

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)